N-benzyl-6-chloro-2-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

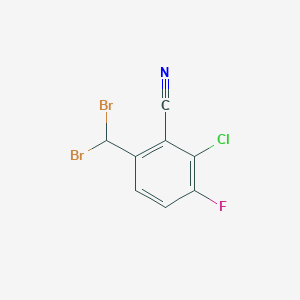

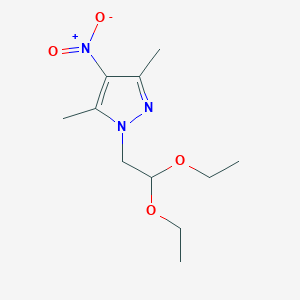

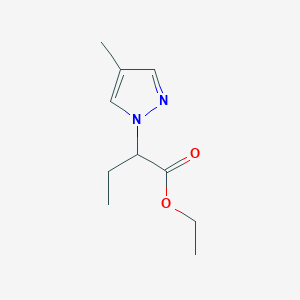

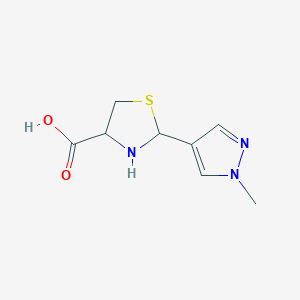

The InChI code for “N-benzyl-6-chloro-2-methylpyrimidin-4-amine” is 1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16). This code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis

“N-benzyl-6-chloro-2-methylpyrimidin-4-amine” is a solid compound with a melting point of 63 - 69°C .Aplicaciones Científicas De Investigación

Mutagenicity and Carcinogenicity Studies

Research on benzidine analogues, including benzidine-based dyes, has shown a correlation between the structural modifications of these compounds and their mutagenic and carcinogenic potential. Modifications such as the addition of halogen, methyl, or methoxy groups impact their activity in biological systems. For instance, compounds with halogen or nitro groups exhibit direct-acting mutagenicity, while complexation with metal ions or the addition of a sulfonic acid moiety can decrease mutagenicity (Chung, Chen, & Claxton, 2006).

Role in Polymer Curing and Biomedical Applications

Benzidine analogues and related compounds play a significant role in the curing of acrylic resins, including dental resins and bone cements. The study by Vázquez, Levenfeld, & Román (1998) discusses the effect of tertiary aromatic amines as accelerators in the polymerization process, highlighting the impact of temperature on curing parameters and the potential for thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).

Environmental and Health Impacts

The presence of benzidine and its analogues in the environment raises concerns regarding their potential health impacts, particularly in relation to bladder cancer susceptibility. Studies have shown that the slow acetylator phenotype of the N-acetyltransferase 2 enzyme may increase the risk of bladder cancer upon exposure to aromatic amines, suggesting a genetic predisposition to the carcinogenic effects of these compounds (Golka, Prior, Blaszkewicz, & Bolt, 2002).

Synthesis and Structural Properties

The synthesis and structural characterization of novel compounds, including those related to N-benzyl-6-chloro-2-methylpyrimidin-4-amine, are essential for understanding their potential applications. For example, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of reactions involving chloral with amines, leading to a variety of products with potential biological activity (Issac & Tierney, 1996).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-6-chloro-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWLCWLYMHHQSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

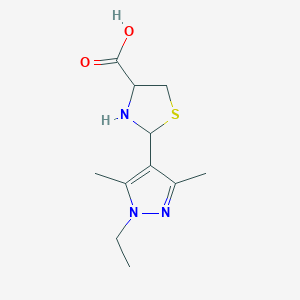

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)